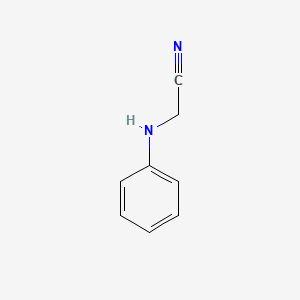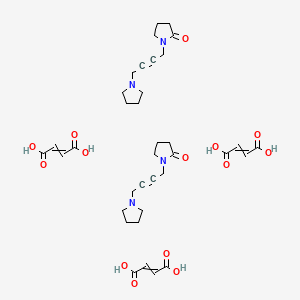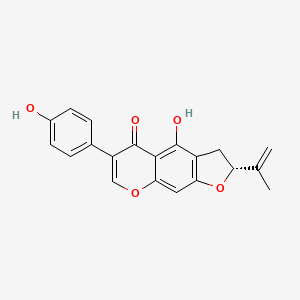
Tandospirone
Vue d'ensemble
Description
Le tandospirone, vendu sous le nom de marque Sediel, est un médicament anxiolytique et antidépresseur principalement utilisé au Japon et en Chine . Il appartient à la classe des azapirones et est étroitement lié à d’autres azapirones comme la buspirone et la gépirone . Le this compound est connu pour son activité d’agoniste partiel sélectif au niveau du récepteur de la sérotonine 1A (5-HT1A), ce qui contribue à ses effets anxiolytiques et antidépresseurs .
Applications De Recherche Scientifique
Tandospirone has a wide range of scientific research applications, including:
Mécanisme D'action
Le tandospirone agit comme un agoniste partiel puissant et sélectif au niveau du récepteur de la sérotonine 1A (5-HT1A) . Ce récepteur est impliqué dans la régulation de l’humeur, de l’anxiété et d’autres fonctions cognitives. En se liant et en activant le récepteur 5-HT1A, le this compound module la libération de sérotonine et d’autres neurotransmetteurs, ce qui conduit à ses effets anxiolytiques et antidépresseurs . Il a une affinité relativement faible pour d’autres récepteurs de la sérotonine (5-HT2A, 5-HT2C) et les récepteurs adrénergiques, et il est essentiellement inactif au niveau du transporteur de la sérotonine et du site allostérique des benzodiazépines du récepteur GABA .
Analyse Biochimique
Biochemical Properties
Tandospirone acts as a potent and selective partial agonist at the serotonin 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. This compound’s interaction with the 5-HT1A receptor leads to the modulation of serotonin levels in the brain, which is crucial for its anxiolytic and antidepressant effects . Additionally, this compound has weak affinity for other serotonin receptors such as 5-HT2A and 5-HT2C, and it is essentially inactive at other receptor sites including the serotonin transporter and the benzodiazepine allosteric site of the GABA receptor .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the 5-HT1A receptor. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s activation of the 5-HT1A receptor leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. This, in turn, affects the downstream signaling pathways that regulate mood and anxiety . This compound also impacts the expression of genes involved in serotonin synthesis and metabolism, further contributing to its therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its partial agonist activity at the 5-HT1A receptor. By binding to this receptor, this compound activates it to a lesser extent than the natural ligand, serotonin. This partial activation leads to a reduction in the release of serotonin from presynaptic neurons, thereby modulating the overall serotonin levels in the brain . Additionally, this compound’s interaction with the 5-HT1A receptor inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and affecting various downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a relatively short half-life of 2-3 hours, with its primary metabolite, 1-(2-pyrimidinyl)piperazine, having a half-life of 3-5 hours . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound’s anxiolytic effects can be observed within a few hours of administration, with sustained effects over repeated dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anxiolytic effects without significant sedation or muscle relaxation . At higher doses, this compound can cause adverse effects such as dizziness and gastrointestinal disturbances . In animal studies, repeated administration of this compound has been shown to reduce anxiety-like behavior and visceral hypersensitivity, with a dose-dependent response .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive first-pass metabolism. The primary metabolic pathway involves the conversion of this compound to its active metabolite, 1-(2-pyrimidinyl)piperazine . This metabolite is further metabolized and excreted in the urine. The enzymes involved in this compound’s metabolism include cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the cell membrane, where it interacts with the 5-HT1A receptor . This compound’s activity is influenced by its localization, as it needs to be in proximity to the receptor to exert its effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du tandospirone implique la condensation de la 1-(4-aminobutyl)-4-(2-pyrimidyl)pipérazine avec un anhydride approprié dans des conditions d’illumination . Le produit de cette condensation est ensuite réduit en présence de palladium sur carbone (Pd/C) pour former le this compound . L’étape finale consiste à faire réagir le this compound avec un acide pour former son sel .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Les conditions réactionnelles sont maintenues douces pour éviter les besoins en équipement spécial, et les solvants utilisés peuvent être recyclés pour réduire les coûts . Le processus garantit un rendement et une pureté élevés, l’impureté unique maximale étant inférieure à 0,1 % .
Analyse Des Réactions Chimiques
Types de réactions : Le tandospirone subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur ses produits d’oxydation soient limitées.
Substitution : Le this compound peut subir des réactions de substitution, impliquant en particulier ses motifs pipérazine et pyrimidine.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Le palladium sur carbone (Pd/C) est couramment utilisé comme catalyseur pour les réactions de réduction.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de réduction donnent généralement du this compound ou de ses analogues .
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Le tandospirone est similaire à d’autres azapirones telles que la buspirone et la gépirone . Ces composés partagent une structure chimique et un mécanisme d’action similaires, agissant comme des agonistes partiels au niveau du récepteur 5-HT1A . le this compound est unique par son affinité de liaison spécifique et ses propriétés pharmacocinétiques . Contrairement à la buspirone, le this compound ne se lie pas aux sites des récepteurs des benzodiazépines ou du GABA et ne potentialise pas la liaison des benzodiazépines ou du GABA à leurs récepteurs .
Composés similaires :
Buspirone : Une autre azapirone utilisée comme anxiolytique.
Gepirone : Similaire à la buspirone, utilisée pour ses effets anxiolytiques et antidépresseurs.
Ipsapirone : Un autre agoniste du récepteur 5-HT1A avec des propriétés similaires.
Le profil pharmacologique unique du this compound en fait un composé précieux pour les applications cliniques et de recherche.
Propriétés
IUPAC Name |
(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJFEGBUDEYSX-FZDBZEDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048836 | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87760-53-0 | |
| Record name | Tandospirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87760-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087760530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tandospirone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tandospirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tandospirone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TANDOSPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190230I669 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)



![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)


![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)

